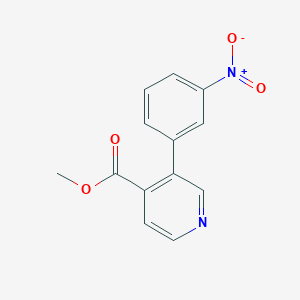
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester: is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a nitrophenyl group attached to the isonicotinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester typically involves the reaction of 3-nitrobenzaldehyde with isonicotinic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: Methyl 3-(3-aminophenyl)isonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Applications De Recherche Scientifique
Chemistry: 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its derivatives may exhibit biological activities that are of interest in drug discovery and development.
Medicine: The compound and its derivatives may have potential therapeutic applications. For example, the reduction product, Methyl 3-(3-aminophenyl)isonicotinate, could be explored for its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The isonicotinate moiety may facilitate binding to specific targets, enhancing the compound’s efficacy in various applications.
Comparaison Avec Des Composés Similaires
Methyl isonicotinate: Similar structure but lacks the nitrophenyl group.
Methyl nicotinate: Contains a nicotinic acid moiety instead of isonicotinic acid.
Methyl 3-nitroisonicotinate: Similar structure but with the nitro group directly attached to the isonicotinate moiety.
Uniqueness: 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester is unique due to the presence of both the nitrophenyl and isonicotinate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
344450-39-1 |
|---|---|
Formule moléculaire |
C13H10N2O4 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
methyl 3-(3-nitrophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)11-5-6-14-8-12(11)9-3-2-4-10(7-9)15(17)18/h2-8H,1H3 |
Clé InChI |
RAHGDTWPIYJWDJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


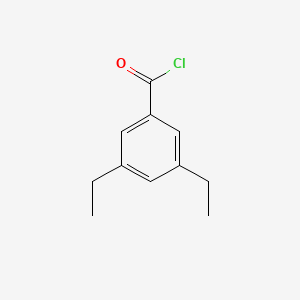
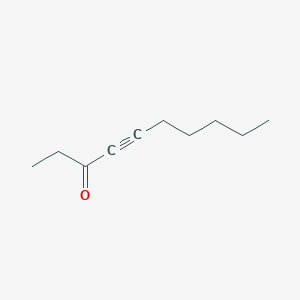
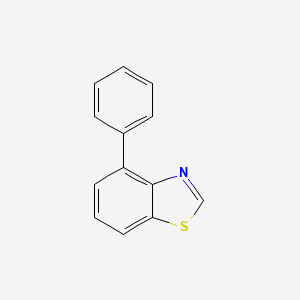
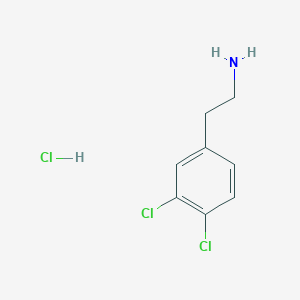
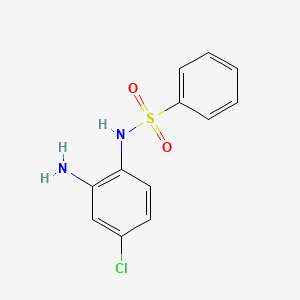

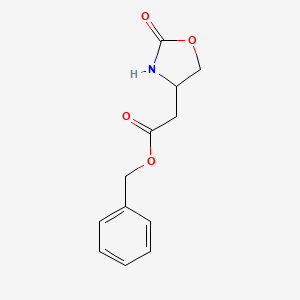

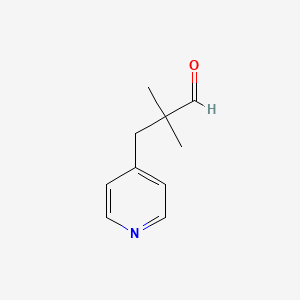
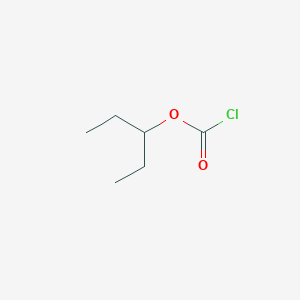
![3-{[(Benzyloxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B8691335.png)
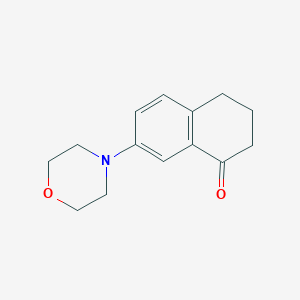
![5-[(2-Methoxyethoxy)methoxy]-2-nitrobenzaldehyde](/img/structure/B8691352.png)
![2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8691354.png)
